N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)ethanesulfonamide
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Overview
Description
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)ethanesulfonamide is a useful research compound. Its molecular formula is C18H24FN3O3S and its molecular weight is 381.47. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Derivative Development
Research has been focused on the synthesis and modification of similar compounds, aiming to explore their therapeutic potential and optimize their chemical properties. For instance, the synthesis of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds has been documented, highlighting the process of transforming 2-acetylfuran into various derivatives through steps like Claisen Schmidt condensation. These compounds demonstrated notable antidepressant and antianxiety activities in preclinical models (Kumar et al., 2017).
Pharmacological Profiling
Pharmacological studies of structurally similar compounds, such as N-(2,5-Dibromo-3-fluorophenyl)-4-methoxy-3-piperazin-1-ylbenzenesulfonamide (SB-357134), have demonstrated potent inhibition of specific receptor types, indicating a potential for these compounds in modulating brain activity and behavior. The selectivity and brain penetration of these compounds suggest their potential use in neuropsychiatric disorders (Stean et al., 2002).
Analytical Chemistry and Material Science
In the realm of analytical chemistry, compounds with structural similarities have been synthesized for use in liquid chromatography. These compounds possess unique moieties that enhance detection sensitivity and allow for easy removal after analysis, demonstrating the utility of these compounds in improving analytical techniques (Hsin-Lung Wu et al., 1997).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact withEquilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
Analogues of similar compounds have been shown to inhibit ents . The inhibition of these transporters can affect the uptake of nucleosides, which are crucial for various cellular functions.
Biochemical Pathways
The inhibition of ENTs can affect several biochemical pathways. ENTs are involved in the transport of nucleosides across cell membranes, which are essential for nucleotide synthesis and the regulation of adenosine function . Therefore, the inhibition of these transporters can potentially disrupt these processes.
Result of Action
The inhibition of ENTs by this compound could potentially lead to a decrease in nucleoside uptake, affecting nucleotide synthesis and the regulation of adenosine function . .
Properties
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FN3O3S/c1-2-26(23,24)20-14-17(18-4-3-13-25-18)22-11-9-21(10-12-22)16-7-5-15(19)6-8-16/h3-8,13,17,20H,2,9-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLPBCJBLSZUMPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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